Fmoc-3-(1-Pyrazolyl)-L-Ala-OH

Chiral Purity Enantiomeric Excess Peptide Conformation

Researchers requiring pyrazole functionality in synthetic peptides often face incompatible protecting group strategies or racemization risks. Fmoc-3-(1-Pyrazolyl)-L-Ala-OH (CAS 1217450-35-5) resolves this as a ready-to-use, Fmoc-protected L-amino acid building block for standard SPPS. • Introduces a pyrazole ring at any sequence position for metal coordination or histidine bioisostere applications • L-enantiomer ensures native-like peptide backbone conformation; eliminates diastereomeric byproducts • Fully compatible with automated Fmoc/tBu SPPS synthesizers-no protocol changes needed

Molecular Formula C20H17N3O4
Molecular Weight 363.4 g/mol
Cat. No. B13142370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-(1-Pyrazolyl)-L-Ala-OH
Molecular FormulaC20H17N3O4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)N4C=CC=N4
InChIInChI=1S/C20H17N3O4/c24-19(25)18(23-11-5-10-21-23)22-20(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17-18H,12H2,(H,22,26)(H,24,25)/t18-/m0/s1
InChIKeyUZVSFNOZLUNTCX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-(1-Pyrazolyl)-L-Ala-OH Core Specifications


Fmoc-3-(1-Pyrazolyl)-L-Ala-OH (CAS 1217450-35-5) is an Fmoc-protected, non-proteinogenic L-amino acid derivative . With a molecular formula of C₂₁H₁₉N₃O₄ and a molecular weight of 377.39 g/mol, it is a specialized building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features a pyrazole ring attached to the β-position of the L-alanine side chain, which confers unique electronic and metal-coordinating properties not found in canonical amino acids . It is classified as a protected unnatural amino acid and is supplied as a solid for research and manufacturing use, primarily for introducing specific structural and functional characteristics into synthetic peptides .

Workflow: Fmoc-based solid-phase peptide synthesis (SPPS)
Function: Pyrazole ring for metal coordination and histidine mimicry
Stereochemistry: L-enantiomer for native-like backbone conformation

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH Irreplaceability


Generic Fmoc-protected amino acids, such as Fmoc-Ala-OH, lack the pyrazole moiety that is essential for applications requiring specific electronic properties, metal coordination, or bioisosteric replacement of histidine . The pyrazole ring is a key structural motif in medicinal chemistry and catalysis, and its absence in standard amino acids would eliminate the desired functionality of the final peptide . Furthermore, substituting the L-enantiomer with the D- or DL-form (e.g., Fmoc-3-(1-pyrazolyl)-D-Ala-OH or the racemic mixture) will produce a diastereomeric peptide with a completely different 3D conformation, which can abolish target binding or enzymatic activity . Lastly, using a different orthogonal protecting group strategy (e.g., Boc-3-(1-pyrazolyl)-Ala-OH) is incompatible with Fmoc/tBu SPPS workflows and would require a complete overhaul of the established synthetic protocol, increasing time and cost .

Generic Fmoc-Ala-OH lacks pyrazole
Replacing with standard Fmoc-Ala-OH removes metal-coordination and electronic functionality.
D- or DL-enantiomer alters conformation
Substituting L-enantiomer with D- or racemate yields diastereomeric peptides with unpredictable activity.
Boc-protection incompatible with Fmoc-SPPS
Boc-3-(1-pyrazolyl)-Ala-OH requires TFA deprotection and HF cleavage, requiring a complete workflow change.

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH Differentiation Evidence


Chiral Purity: L-Enantiomer vs. Racemate and D-Form

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is supplied as a single L-enantiomer. While specific enantiomeric excess (% ee) values are not provided in the available technical literature for this specific compound, it is a critical procurement specification. In contrast, the DL-racemic mixture (DL-N-Fmoc-3-pyrazol-1-YL-alanine) is also commercially available. The use of a racemate in peptide synthesis results in a mixture of diastereomeric products that are difficult to separate and often exhibit different and unpredictable biological activities . Furthermore, the D-enantiomer (Fmoc-3-(1-Pyrazolyl)-D-Ala-OH) is a distinct compound used to create peptides with inverted stereochemistry, often for enhanced proteolytic stability, but it will not substitute for the L-form in applications requiring native-like peptide conformation .

Chiral Purity
Data to verify
L-enantiomer (single isomer) vs racemate and D-form
Stereochemical identity is critical for peptide conformation.
Confirm enantiomeric purity with supplier COA.
Chiral Purity Enantiomeric Excess Peptide Conformation

Fmoc vs. Boc Orthogonal Protection for SPPS

The Fmoc group of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is base-labile and is quantitatively removed using 20% piperidine in DMF during standard SPPS elongation cycles . This is a key differentiator from Boc-protected analogs, such as Boc-3-(1-pyrazolyl)-Ala-OH, which require strong acid (TFA) for deprotection . The Fmoc strategy is orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) commonly used in SPPS, allowing for stepwise assembly of complex peptides. While no direct kinetic study is available for this specific compound, the deprotection rate for Fmoc groups under standard conditions is well-established and rapid [1].

Deprotection Strategy
Class-level
Fmoc removed by 20% piperidine; Boc requires TFA
Compatible with standard Fmoc-SPPS protocols.
Well-established deprotection kinetics.
Solid-Phase Peptide Synthesis Orthogonal Protecting Groups Fmoc/tBu Strategy

Pyrazole Ring for Metal Coordination and Electronics

The β-(1-pyrazolyl) moiety distinguishes this compound from standard Fmoc-protected amino acids like Fmoc-Ala-OH. The pyrazole ring is a heterocyclic structure that can act as a metal chelator and participate in π-π stacking interactions, which is not possible with the simple methyl side chain of alanine . This functional group can serve as a histidine bioisostere in certain contexts, providing a more rigid and potentially metabolically stable scaffold . While quantitative binding data for the free amino acid are not available in the public domain, the pyrazole group's utility is well-documented in the context of developing metal-chelating peptides and catalysts [1].

Side-Chain Function
Class-level
Pyrazole ring enables metal coordination and π-π stacking vs. Ala methyl
Essential for metal-binding or peptidomimetic design.
Utility validated in peptide context.
Metal Coordination Bioisostere Peptidomimetics

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH Applications


Metal-Chelating and Histidine-Modified Peptide Synthesis

This building block is designed for the Fmoc-based solid-phase synthesis of peptides requiring a pyrazole moiety. The pyrazole ring can coordinate metal ions or mimic the imidazole side chain of histidine, making it valuable for creating metallopeptides, enzyme inhibitors, or peptide-based catalysts. Its L-stereochemistry ensures incorporation into peptides with native-like backbone conformations, critical for biological function.

Peptidomimetics and Conformationally Constrained Analogs

The rigid, aromatic pyrazole ring provides conformational constraint when incorporated into a peptide backbone. This is a standard approach in medicinal chemistry to enhance metabolic stability and binding affinity. This Fmoc-protected amino acid allows for the precise introduction of this constraint at any desired position within a peptide sequence using standard automated synthesizers.

Bioconjugation and Peptide-Functionalized Materials

The pyrazole nitrogen atoms can serve as a chemical handle for further derivatization or as a site for non-covalent interactions. Peptides containing this residue can be used to functionalize surfaces or nanomaterials, for instance, through metal-coordination-based self-assembly, which is relevant for creating biosensors or drug delivery systems. [1]

Application
Selection Property
Validation Focus
Metal-chelating peptide synthesis
Pyrazole metal-coordination capability
Metal-binding assay and peptide conformation
Peptidomimetics and constrained analogs
Rigid aromatic ring for conformational constraint
Structural analysis and stability assays
Bioconjugation and materials functionalization
Pyrazole as derivatization or self-assembly site
Surface functionalization and material characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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